5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride

Conjugate stability Capillary zone electrophoresis Protein labeling

5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride (synonym: DTAF·HCl, CAS 21811-74-5) is a dichlorotriazinyl-aminofluorescein reactive fluorescent probe with excitation/emission maxima of 492/513 nm in 0.1 M sodium borate buffer. It belongs to the fluorescein-family amine-reactive labeling reagents, sharing the same fluorophore core as fluorescein isothiocyanate (FITC), yet distinguished by its dichlorotriazine reactive moiety instead of an isothiocyanate group.

Molecular Formula C23H13Cl3N4O5
Molecular Weight 531.7 g/mol
Cat. No. B12058434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride
Molecular FormulaC23H13Cl3N4O5
Molecular Weight531.7 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.Cl
InChIInChI=1S/C23H12Cl2N4O5.ClH/c24-21-27-22(25)29-23(28-21)26-10-1-4-13(16(7-10)20(32)33)19-14-5-2-11(30)8-17(14)34-18-9-12(31)3-6-15(18)19;/h1-9,30H,(H,32,33)(H,26,27,28,29);1H
InChIKeyCEKSHCAIHGNWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride (DTAF): Procurement-Relevant Identity, Spectral Properties, and Compound Class Placement


5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride (synonym: DTAF·HCl, CAS 21811-74-5) is a dichlorotriazinyl-aminofluorescein reactive fluorescent probe with excitation/emission maxima of 492/513 nm in 0.1 M sodium borate buffer [1]. It belongs to the fluorescein-family amine-reactive labeling reagents, sharing the same fluorophore core as fluorescein isothiocyanate (FITC), yet distinguished by its dichlorotriazine reactive moiety instead of an isothiocyanate group [2]. The commercial product is typically supplied as the hydrochloride salt with ≥98% purity by HPLC, molecular formula C₂₃H₁₂Cl₂N₄O₅·HCl, and a molecular weight of 531.74 Da . Its spectral characteristics closely match the 488 nm argon-ion laser line, making it directly compatible with standard fluorescence microscopy, flow cytometry, and confocal laser scanning microscopy instrumentation [1].

Why Fluorescein Isothiocyanate (FITC) and Other In-Class Probes Cannot Simply Substitute for 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein Hydrochloride in Critical Workflows


Although DTAF and FITC share nearly identical absorption and emission spectra (492/513 nm vs. 492/520 nm) and both produce fluorescein-labeled antibodies usable in immunofluorescence, their reactive chemistries, conjugate stabilities, and purification behaviors fundamentally diverge [1]. The dichlorotriazine group confers reactivity toward amines, thiols, and hydroxyls—including direct polysaccharide labeling at pH >9—which is unattainable with FITC's isothiocyanate group . Critically, the conjugate bond formed by DTAF exhibits intermediate hydrolytic stability at 37°C that ranks between the succinimidyl ester CFSE (best) and FITC (worst) when benchmarked by capillary zone electrophoresis [2]. Furthermore, DTAF's dry storage stability (only ~1% hydrolysis after >1 year at 4°C) and the ability to isolate uniformly conjugated IgG fractions by simple ammonium sulfate precipitation represent workflow advantages not shared by FITC conjugates, which typically require chromatographic purification to remove heterogeneous over- and under-labeled species [1][3]. These differences mean that protocols validated with DTAF cannot be seamlessly ported to FITC or CFSE without re-optimizing labeling stoichiometry, purification steps, and conjugate quality control.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein Hydrochloride Against Closest Functional Analogs


Conjugate Hydrolytic Stability Ranking: DTAF Outperforms FITC Under Physiological Incubation at 37°C

In a controlled head-to-head comparison using capillary zone electrophoresis with absorbance detection, Banks and Paquette (1995) ranked the relative conjugate-bond stability of three amine-reactive fluorescein probes—FITC (isothiocyanate), DTAF (dichlorotriazine), and CFSE (succinimidyl ester)—conjugated to the model protein myoglobin and the amino acid L-lysine [1]. For conjugate stability, the ranking was CFSE > DTAF > FITC. When subjected to incubation at 37°C, FITC conjugates demonstrated inferior performance compared to DTAF conjugates, with the FITC conjugate-bond showing greater susceptibility to hydrolytic cleavage under these physiologically relevant conditions [1]. This places DTAF as the intermediate-stability option: more hydrolytically robust than the widely used FITC, though less so than the succinimidyl ester CFSE.

Conjugate stability Capillary zone electrophoresis Protein labeling

Dry Storage Stability: DTAF Undergoes Only ~1% Hydrolysis After >1 Year at 4°C with No Loss of Protein-Labeling Efficiency

Blakeslee (1977) characterized the long-term dry storage stability of DTAF and reported that when stored desiccated at 4°C for over one year, the compound undergoes approximately 1% hydrolysis without any measurable loss of its protein-labeling efficiency [1]. This contrasts with FITC, which is known to break down and lose activity upon storage, with manufacturers recommending that fresh reagent be used for modification purposes [2]. The commercial availability of DTAF at ≥98% purity (HPLC), as a single defined chemical entity rather than a mixture of isomers, further supports batch-to-batch reproducibility .

Reagent shelf-life Stability testing Long-term storage

Multi-Group Reactivity: DTAF Labels Amines, Thiols, and Hydroxyls in a Single Reagent—FITC Is Restricted Primarily to Primary Amines

The dichlorotriazine reactive group of DTAF enables covalent conjugation to three distinct nucleophilic functional groups: primary/secondary amines, thiols (cysteine side chains), and hydroxyls (including polysaccharide alcohols) . This contrasts with FITC, whose isothiocyanate group reacts primarily with primary amines . The hydroxyl reactivity is further documented by Schumann and Rentsch (1998), who identified DTAF as the only available fluorescence marker capable of covalently binding to polysaccharides at room temperature when the pH is above 9 [1]. This multi-group reactivity allows a single labeling reagent to address diverse biomolecular targets—proteins, carbohydrates, and amine-modified oligonucleotides—without requiring separate reagent procurement for each target class.

Chemoselectivity Bioconjugation Polysaccharide labeling

Streptavidin Conjugation Without Fluorescence Quenching: Jackson ImmunoResearch Selects DTAF Over FITC for Streptavidin Conjugates

Jackson ImmunoResearch, a leading commercial supplier of secondary antibodies and streptavidin conjugates, explicitly states that they use DTAF instead of FITC for conjugation to streptavidin because 'fluorescence from FITC is greatly quenched after conjugation with streptavidin' . This phenomenon is reported to be unique to streptavidin and is not observed with antibody conjugates. The commercial streptavidin-DTAF conjugate achieves a defined labeling ratio of 2.8 mol DTAF per mol streptavidin, with spectral characteristics of Absorbance maximum 492 nm and Emission maximum 520 nm [1]. This represents a practical, performance-driven procurement decision by an established manufacturer that directly impacts end-user reagent quality.

Streptavidin labeling Fluorescence quenching Immunodetection

Simplified Conjugate Purification: Ammonium Sulfate Precipitation Yields Uniformly Labeled DTAF-IgG Free of Over- and Under-Conjugated Species

Blakeslee and Baines (1976) demonstrated that DTAF-labeled rabbit IgG conjugates can be quickly and efficiently fractionated by simple ammonium sulfate precipitation to yield preparations free of both over- and under-conjugated material, without requiring chromatographic separation [1]. Furthermore, over-conjugated protein can be readily removed from DTAF:IgG conjugates by appropriate adjustment of pH and temperature. This contrasts with the standard FITC conjugation workflow, where achieving uniform fluorescein-to-protein (F/P) ratios typically requires gel filtration or ion-exchange chromatography to remove heterogeneous labeled species [1][2]. Commercially, DTAF-IgG conjugates are available with defined labeling ratios, e.g., 32.2 mol DTAF per mol F(ab')₂ fragment for feline IgG [3], demonstrating practical translation of this purification advantage.

Antibody labeling Conjugate purification Workflow efficiency

Spectral Identity to FITC with No Optical Hardware Reconfiguration: Ex/Em 492/513 nm for DTAF vs. 492/520 nm for FITC

DTAF exhibits excitation and emission maxima of 492 nm and 513 nm (measured at 5 × 10⁻⁷ M in 0.1 M sodium borate buffer) [1], while FITC displays excitation/emission at 492/520 nm . The absorption maxima are identical at 492 nm, and the emission difference of ~7 nm is well within the bandwidth of standard FITC filter sets (typically 520/40 nm or 530/30 nm bandpass). Blakeslee and Baines (1976) confirmed that DTAF and FITC have 'absorption and emission properties nearly identical' [2]. This means DTAF can be used as a direct optical drop-in replacement for FITC without changing microscope filter cubes, laser lines, or flow cytometer detector configurations.

Spectral compatibility Instrument compatibility Filter set matching

Optimal Scientific and Industrial Application Scenarios for 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein Hydrochloride Based on Verified Differentiation Evidence


Polysaccharide and Carbohydrate Tracking in Biomaterials, Marine Ecology, and Drug Delivery Research

DTAF is the only available fluorescent marker that covalently binds to polysaccharides directly in aqueous solution at room temperature when pH exceeds 9 [1]. This unique hydroxyl reactivity has been exploited to fluorescently label cross-linked starch hemostatic particles for in vivo degradation tracking, where 5-DTAF was immobilized on starch powders and fluorescence imaging revealed that degradation products were transported via blood, metabolized via kidneys, and excreted via urine over 7 days post-implantation [2]. In marine ecology, DTAF staining of particulate organic matter revealed that the mucoid carbohydrate matrix of aggregates >50 μm was visualized 11–393% more effectively by DTAF than by DNA-specific propidium iodide staining, making it the reagent of choice for studying marine snow and detrital carbon cycling [1]. For laboratories developing polysaccharide-based hydrogels, nanoparticles, or hemostatic materials, DTAF's direct hydroxyl labeling eliminates the need for multi-step pre-derivatization required when using FITC or other amine-only probes.

Streptavidin-Biotin Detection Systems Requiring Maximal Green-Channel Fluorescence Signal

Commercial suppliers have validated that FITC fluorescence is greatly quenched upon conjugation to streptavidin, whereas DTAF-streptavidin conjugates retain strong fluorescence signal [1]. This has led Jackson ImmunoResearch to standardize on DTAF for all their commercial streptavidin conjugates, which are used as universal detection reagents in immunohistochemistry, ELISA, and in situ hybridization. Commercially available streptavidin-DTAF achieves a defined labeling ratio of 2.8 mol DTAF/mol streptavidin with emission at 520 nm, compatible with all standard FITC filter sets [2]. Researchers employing biotinylated primary or secondary detection reagents should specify DTAF-streptavidin rather than FITC-streptavidin to avoid the signal penalty from fluorophore quenching.

In-House Antibody Conjugation Workflows Where Simplified Purification Reduces Batch-to-Batch Variability

For core facilities and research groups performing in-house antibody labeling, DTAF's ability to yield uniformly conjugated IgG fractions by simple ammonium sulfate precipitation—rather than gel filtration chromatography—translates to a faster, lower-cost workflow with fewer intermediate handling steps [1]. The DTAF conjugate is also stable when stored desiccated at 4°C for >1 year with only ~1% hydrolysis and no loss of protein-labeling efficiency [2]. These combined advantages (spectral identity to FITC, simpler purification, and extended shelf-life) make DTAF the pragmatic choice for laboratories that want to maintain green-channel fluorescence detection while reducing the labor and variability associated with FITC-based conjugation protocols.

Longitudinal Live-Cell or In Vivo Imaging Where Conjugate Bond Stability at 37°C Is Critical

The capillary zone electrophoresis head-to-head study by Banks and Paquette (1995) established that DTAF-protein conjugates exhibit superior hydrolytic stability at 37°C compared to FITC conjugates, with the stability ranking ordered CFSE > DTAF > FITC [1]. For experiments requiring fluorescent signal persistence over hours to days at physiological temperature—such as live-cell tracking, pharmacokinetic biodistribution studies, or in vivo imaging of labeled biomolecules in rodent models—the DTAF conjugate bond will outlast the FITC equivalent, reducing signal decay from spontaneous label hydrolysis. When selecting a green fluorescein probe for these temperature-sensitive applications, DTAF represents the rational midpoint between the maximally stable but more costly CFSE and the less stable but historically entrenched FITC.

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